
3-Nitro-4-(trifluoromethoxy)bromobenzene
Overview
Description
3-Nitro-4-(trifluoromethoxy)bromobenzene (CAS No. 95668-20-5) is a halogenated aromatic compound with the molecular formula C₇H₃BrF₃NO₃ and a molecular weight of 286. It is characterized by a bromine atom at position 1, a nitro group (-NO₂) at position 3, and a trifluoromethoxy (-OCF₃) group at position 4 on the benzene ring (Figure 1). The compound typically appears as a clear colorless to yellowish liquid with a purity ≥99% . Its structural complexity and electron-withdrawing substituents make it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Preparation of 4-(Trifluoromethoxy)bromobenzene Intermediate
Bromination of Trifluoromethoxyaniline Derivatives
A key step is the selective bromination of 2- or 4-trifluoromethoxyaniline to obtain 1-bromo-3-trifluoromethoxybenzene, which serves as a precursor for further nitration.
- Method: Bromination is performed using brominating agents that release electrophilic bromine (Br⁺) in an acidic medium, such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBI).
- Conditions: The reaction is carried out in the presence of a weak acid to enhance selectivity and yield, avoiding polybromination.
- Outcome: This method provides excellent selectivity for monobromination at the desired position without the need for deactivating protecting groups on the amino substituent, simplifying the process and improving overall yield.
Alternative Route via Benzyl Bromide Intermediate
Another approach involves converting 4-(trifluoromethoxy)phenylmethanol to 4-(trifluoromethoxy)benzyl bromide using phosphorus tribromide (PBr3) in dry dichloromethane under inert atmosphere.
- The benzyl bromide intermediate is then reacted with phenolic or other nucleophilic aromatic compounds in the presence of potassium carbonate (K2CO3) and dimethylformamide (DMF) at elevated temperatures (~80°C) to form substituted trifluoromethoxybenzene derivatives.
Nitration to Form 3-Nitro-4-(trifluoromethoxy)bromobenzene
Direct Nitration of 4-(Trifluoromethoxy)bromobenzene
- Reagents: A nitration mixture of concentrated nitric acid and concentrated sulfuric acid is used.
- Conditions: The reaction is typically conducted at low temperatures (0°C to 35°C) to control regioselectivity and minimize side reactions.
- Selectivity: The nitration predominantly yields the meta-nitro isomer relative to the trifluoromethoxy group, with the para isomer as a minor product.
- Isolation: The crude product is extracted using dichloromethane (DCM), followed by solvent evaporation to isolate the nitro-substituted product.
Industrial Scale Nitration Process
- The nitration step is optimized for industrial scale by controlling temperature and reaction time (2 to 5 hours) to maximize yield and purity.
- The reaction mixture is quenched in ice-cold water, and organic layers are separated and dried over sodium sulfate before solvent removal.
Detailed Stepwise Preparation Process (Based on Patent WO2016125185A2)
Step | Description | Reagents & Conditions | Notes |
---|---|---|---|
1 | Chlorination of anisole and 4-chlorobenzotrifluoride under UV light | Anisole (150 g), 4-chlorobenzotrifluoride (750 g), chlorine gas (345 g), 90-100°C, 4-7 hours | Radical initiator used; nitrogen purging to remove residual chlorine and HCl |
2 | Conversion of trichloromethoxybenzene to trifluoromethoxybenzene | Trichloromethoxybenzene (265 g), anhydrous HF (252 g), 80°C, 4-6 hours, pressure 30-35 kg/cm² | Product purified by distillation; HCl byproduct removed by nitrogen purging |
3 | Nitration of trifluoromethoxybenzene | Trifluoromethoxybenzene (118 g), HNO3 (58.24 g), H2SO4 (174.24 g), DCM (590 g), 0-35°C, 2-5 hours | Yields ~90% para isomer; product isolated by DCM extraction and solvent evaporation |
This process yields 1-nitro-4-trifluoromethoxybenzene, which can be further brominated or functionalized to obtain the target compound.
Summary Table of Key Preparation Methods
Research Findings and Considerations
- Selectivity: The use of specific brominating agents and controlled acidic conditions is critical to avoid polybromination and undesired isomers.
- Temperature Control: Low temperatures during nitration favor selective formation of the nitro group at the meta position relative to the trifluoromethoxy substituent.
- Solvent Choice: Chlorinated solvents such as dichloromethane are preferred for extraction and reaction media due to their ability to dissolve aromatic intermediates and facilitate phase separation.
- Industrial Viability: The described methods have been scaled up with optimized reaction times and conditions to ensure reproducibility and high purity in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Nitro-4-(trifluoromethoxy)bromobenzene can undergo nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing nitro group.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Major Products Formed:
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Biaryl Compounds: Coupling reactions produce biaryl compounds with various functional groups.
Scientific Research Applications
Pharmaceutical Applications
The compound is primarily utilized as an intermediate in the synthesis of various pharmaceutical agents. Its structure allows for the introduction of functional groups that can enhance biological activity.
- Antimicrobial Agents : Research indicates that derivatives of 3-nitro-4-(trifluoromethoxy)bromobenzene exhibit antimicrobial properties, making them potential candidates for developing new antibiotics .
- Anti-Cancer Drugs : The compound's ability to undergo further chemical modifications enables the synthesis of anti-cancer agents. For instance, it can be transformed into compounds that target specific cancer cell pathways .
- Nitration Processes : The compound can be nitrated to produce various nitro-substituted derivatives that are crucial in medicinal chemistry for their biological activities .
Agrochemical Applications
In agrochemistry, this compound serves as a precursor for developing herbicides and pesticides.
- Herbicide Development : Its trifluoromethoxy group enhances lipophilicity, improving the absorption and efficacy of herbicides in plants. This property is particularly beneficial in formulating selective herbicides that minimize damage to crops while effectively controlling weeds .
- Pesticide Synthesis : The compound's bromine atom provides sites for further reactions, allowing the creation of novel pesticides that can combat pest resistance .
Material Science Applications
The compound also finds applications in materials science, particularly in the development of electronic materials and liquid crystals.
- Electronic Chemicals : It is used in synthesizing materials for organic electronics, such as OLEDs (Organic Light Emitting Diodes), due to its electronic properties and stability under various conditions .
- Liquid Crystals : The unique molecular structure allows it to be incorporated into liquid crystal formulations, which are essential in display technologies .
Mechanism of Action
The mechanism of action of 3-Nitro-4-(trifluoromethoxy)bromobenzene depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through electron transfer processes facilitated by the reducing agent . In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond between the aryl halide and the boronic acid .
Comparison with Similar Compounds
Structural Analogues
Key structural analogues of 3-nitro-4-(trifluoromethoxy)bromobenzene include compounds with positional isomerism, substituent variation, or functional group replacements. Notable examples (Table 1):
Compound Name | CAS No. | Substituents (Positions) | Molecular Formula | MW | Physical State | Key Differences |
---|---|---|---|---|---|---|
This compound | 95668-20-5 | Br (1), -NO₂ (3), -OCF₃ (4) | C₇H₃BrF₃NO₃ | 286 | Liquid | Reference compound |
1-Nitro-3-(trifluoromethoxy)benzene | 713-65-5 | -NO₂ (1), -OCF₃ (3) | C₇H₄F₃NO₃ | 219 | Solid | No bromine; nitro at position 1 |
1-Nitro-4-(trifluoromethoxy)benzene | 2995-45-1 | -NO₂ (1), -OCF₃ (4) | C₇H₄F₃NO₃ | 219 | Solid | Bromine replaced with hydrogen |
2-Nitro-4-(trifluoromethoxy)aniline | 1261753-88-1 | -NH₂ (2), -NO₂ (4), -OCF₃ (4) | C₇H₅F₃N₂O₃ | 234 | Solid | Amino group introduces basicity |
(Z)-5-(3-Nitro-4-(4-(trifluoromethyl)phenyl)thio)benzylidene)-2-thioxothiazolidin-4-one | N/A | -S-(4-CF₃Ph) (4), -NO₂ (3) | C₁₇H₁₀F₃N₃O₃S₂ | 441 | Solid (mp 268°C) | Thioether linkage; fused heterocycle |
Key Observations :
- Bromine substitution at position 1 in the target compound enhances electrophilicity and steric bulk compared to non-brominated analogues (e.g., 713-65-5) .
- The trifluoromethoxy group at position 4 contributes to metabolic stability and lipophilicity, similar to its role in agrochemicals .
- Replacement of bromine with amino groups (e.g., 1261753-88-1) drastically alters reactivity, enabling hydrogen bonding and participation in coupling reactions .
Physical and Chemical Properties
- Melting Points : The target compound is a liquid at room temperature, unlike analogues such as (Z)-5-(3-Nitro-4-(4-(trifluoromethyl)phenyl)thio)benzylidene)-2-thioxothiazolidin-4-one (mp 268°C) or SM45 (mp 281°C) . This difference is attributed to reduced molecular symmetry and weaker intermolecular forces in the liquid state.
- Thermal Stability: Brominated aromatics like this compound exhibit partial thermal stability at high temperatures (≥700°C), similar to bromobenzene derivatives observed in combustion studies . Non-brominated analogues decompose more readily.
- Reactivity : The nitro group at position 3 activates the ring for nucleophilic substitution at position 1 (bromine site), distinguishing it from isomers with nitro groups at position 1 (e.g., 713-65-5), which are less reactive toward substitution .
Biological Activity
3-Nitro-4-(trifluoromethoxy)bromobenzene, with the molecular formula CHBrFNO and a molecular weight of 286 g/mol, is an organic compound recognized for its diverse applications in organic synthesis, particularly in the pharmaceutical and agrochemical industries. This article focuses on its biological activity, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.
Structure and Reactivity
The compound features a nitro group (-NO) and a trifluoromethoxy group (-O-CF), which significantly influence its reactivity. The electron-withdrawing nature of these groups enhances its susceptibility to nucleophilic attacks, making it a valuable intermediate in various chemical reactions, such as Suzuki-Miyaura coupling and reduction reactions .
Synthesis Methods
The synthesis typically involves the nitration of 4-(trifluoromethoxy)bromobenzene under controlled conditions to yield high purity and yield.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit notable antimicrobial activity. For instance, compounds derived from this structure have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds related to this compound. In particular, thiosemicarbazone derivatives containing similar structural motifs have demonstrated selective cytotoxicity against cancer cell lines . The mechanism appears to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
The biological activity of this compound can be attributed to:
- Nucleophilic Substitution : The presence of the nitro group allows for nucleophilic aromatic substitution reactions, leading to the formation of biologically active derivatives.
- Reduction Reactions : The nitro group can be reduced to an amino group, enhancing the compound's biological profile by increasing its interaction with biological targets .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various derivatives of this compound against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics, highlighting their potential as new antimicrobial agents .
Case Study 2: Anticancer Efficacy
In vitro studies assessed the anticancer activity of modified derivatives against human cancer cell lines. The results showed that some derivatives induced significant apoptosis at low concentrations. This suggests that structural modifications can enhance their therapeutic index while minimizing toxicity to normal cells .
Comparative Analysis with Similar Compounds
To understand the unique biological properties of this compound, a comparison with structurally similar compounds is essential:
Compound Name | Structure Description | Notable Biological Activity |
---|---|---|
4-Bromo-2-nitro-1-(trifluoromethoxy)benzene | Similar structure; different substitution pattern | Moderate antimicrobial activity |
5-Bromo-2-(trifluoromethoxy)aniline | Contains an amino group instead of a nitro group | Enhanced anticancer properties |
1-Bromo-4-(trifluoromethoxy)benzene | Lacks the nitro group | Limited biological activity |
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing 3-nitro-4-(trifluoromethoxy)bromobenzene, and how do substituent positions influence reactivity?
- Methodological Answer : Synthesis typically involves sequential functionalization of bromobenzene derivatives. For example:
Bromination : Introduce bromine at the para position relative to the trifluoromethoxy group (directed by its electron-withdrawing nature) .
Nitration : Nitro groups are introduced meta to bromine due to the combined steric and electronic effects of the trifluoromethoxy substituent .
- Critical Considerations :
- Use HNO₃/H₂SO₄ for nitration, monitoring temperature (0–5°C) to avoid over-nitration.
- Confirm regioselectivity via HPLC or GC-MS, as competing directing effects (e.g., from bromine) may lead to side products .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Compare chemical shifts with analogous compounds (e.g., 4-(trifluoromethoxy)bromobenzene, δH ~7.2–7.8 ppm for aromatic protons) .
- IR : Confirm nitro (1520–1350 cm⁻¹) and trifluoromethoxy (1280–1200 cm⁻¹) groups .
- Chromatography :
- Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to detect impurities.
- Elemental Analysis : Validate molecular formula (C₇H₃BrF₃NO₃) with ≤0.3% deviation .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Storage : Keep in sealed, light-resistant containers at 2–8°C to prevent decomposition .
- PPE : Wear nitrile gloves, goggles, and lab coats; use fume hoods to avoid inhalation .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as halogenated waste .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethoxy and nitro groups influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Suzuki-Miyaura Coupling : The bromine substituent acts as a leaving group, but the electron-withdrawing trifluoromethoxy and nitro groups reduce electron density at the reaction site, slowing oxidative addition.
- Optimization Strategies :
- Use Pd(PPh₃)₄ with elevated temperatures (80–100°C) and polar solvents (DMF) to enhance reaction rates .
- Monitor via TLC (silica gel, hexane/ethyl acetate 4:1) to track intermediate formation .
Q. What mechanistic insights can be gained from studying the photodissociation behavior of this compound cations?
- Methodological Answer :
- Experimental Setup :
- Use two-photon ionization mass spectrometry to probe dissociation pathways.
- Measure cross-sections (σ₁ ≈ 4.4 ×10⁻¹⁸ cm²; σ₂ ≈ 7.9 ×10⁻¹⁸ cm²) to validate sequential photon absorption .
- Analysis :
- Collisional deactivation rates (K₃ ≈ 1.1 ×10⁻⁹ cm³/molecule) indicate rapid energy transfer in gas-phase studies .
Q. How should researchers resolve contradictions in reported solubility data for this compound?
- Methodological Answer :
- Comparative Testing :
Solvent | Reported Solubility (mg/mL) | Verified Method |
---|---|---|
DMSO | 25 | Sonication (40°C, 30 min) |
Ethanol | 10 | Shake-flask (RT, 24 hr) |
Q. Data Validation and Reproducibility
Q. What strategies ensure reproducibility in synthesizing this compound across labs?
- Methodological Answer :
Properties
IUPAC Name |
4-bromo-2-nitro-1-(trifluoromethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO3/c8-4-1-2-6(15-7(9,10)11)5(3-4)12(13)14/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGUXYDXDJIDCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381417 | |
Record name | 3-Nitro-4-(trifluoromethoxy)bromobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95668-20-5 | |
Record name | 3-Nitro-4-(trifluoromethoxy)bromobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50381417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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